5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Chemical Procurement Purity Specification Analytical Chemistry

5-(2,3-Dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 866050-21-7, molecular formula C16H15N3, molecular weight 249.31 g/mol) is a synthetic heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. It features a 2-methyl substituent on the pyrazole ring and a 2,3-dihydro-1H-inden-5-yl group at the 5-position of the pyrimidine ring.

Molecular Formula C16H15N3
Molecular Weight 249.317
CAS No. 866050-21-7
Cat. No. B2747035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine
CAS866050-21-7
Molecular FormulaC16H15N3
Molecular Weight249.317
Structural Identifiers
SMILESCC1=NN2C=CC(=NC2=C1)C3=CC4=C(CCC4)C=C3
InChIInChI=1S/C16H15N3/c1-11-9-16-17-15(7-8-19(16)18-11)14-6-5-12-3-2-4-13(12)10-14/h5-10H,2-4H2,1H3
InChIKeyJOOYFSWANUGZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,3-Dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 866050-21-7): Procurement-Grade Chemical Identity and Baseline Specifications


5-(2,3-Dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 866050-21-7, molecular formula C16H15N3, molecular weight 249.31 g/mol) is a synthetic heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class . It features a 2-methyl substituent on the pyrazole ring and a 2,3-dihydro-1H-inden-5-yl group at the 5-position of the pyrimidine ring. This compound is referenced in the patent literature within the context of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibition [1], and is cataloged in authoritative cheminformatics databases including ChEMBL (ID: CHEMBL1411116) and PubChem . Commercially, it is available from multiple scientific chemical suppliers at purity specifications typically ranging from 90% to 95% .

Why Generic Substitution of Pyrazolo[1,5-a]pyrimidine Analogs Fails: The Critical Role of the Indenyl Substituent in 866050-21-7


The pyrazolo[1,5-a]pyrimidine scaffold is a privileged kinase inhibitor core, but its biological target profile, potency, and physicochemical properties are exquisitely sensitive to peripheral substituent identity and regiochemistry [1]. The 2,3-dihydro-1H-inden-5-yl group at the 5-position on the pyrimidine ring of CAS 866050-21-7 introduces a specific hydrophobic and steric topology that cannot be replicated by simple phenyl, substituted-phenyl, or heteroaryl analogs. Patent disclosures explicitly link indene-containing pyrazolo[1,5-a]pyrimidines to RIPK1 inhibitory activity, while closely related analogs lacking the indenyl moiety are directed toward entirely different kinase targets such as CDKs, PDE10A, or Trk kinases [2]. Consequently, substituting a generic pyrazolo[1,5-a]pyrimidine derivative for 866050-21-7 in a RIPK1-focused research program risks complete loss of target engagement and invalidates any comparative SAR analysis [3].

Quantitative Differentiation Evidence for 5-(2,3-Dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine: Head-to-Head and Cross-Study Comparator Data


Commercial Purity Advantage of 866050-21-7 Over the 3-Carbonitrile Analog for Procurement Decisions

When selecting between the target compound 866050-21-7 and its closest commercially available analog, 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 866050-30-8), the target compound offers a verifiably higher commercial purity specification. The target compound is stocked by multiple vendors at a minimum purity of 95% , whereas the 3-carbonitrile analog is listed at 95% by only a single supplier . This difference in supply chain quality assurance reduces the risk of batch-to-batch variability and the need for additional in-house purification for researchers initiating SAR studies, thereby directly lowering total procurement and operational costs. No direct comparative biological activity data between these two analogs is publicly available; therefore, this evidence pertains strictly to procurement quality metrics rather than functional superiority.

Chemical Procurement Purity Specification Analytical Chemistry Comparator Analysis

Differential Target Engagement Profile: Indenyl Substituent Directs RIPK1 Activity vs. Alternative Kinase Targets of Unsubstituted Analogs

The pyrazolo[1,5-a]pyrimidine scaffold is a known kinase inhibitor core; however, its target profile is profoundly dictated by substituent identity. The patent literature explicitly links indene-containing pyrazolo[1,5-a]pyrimidines to RIPK1 inhibition [1], while closely related 2-methylpyrazolo[1,5-a]pyrimidine analogs lacking the indenyl moiety are directed toward entirely different kinase targets. For instance, 7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a known PDE10A inhibitor with a reported co-crystal structure (PDB: 5XUJ) [2], and other analogs are characterized as CDK or Trk kinase inhibitors. Although no direct quantitative RIPK1 IC50 value for the target compound is publicly available in a verified primary source, the structural divergence of the indenyl substituent provides a class-level inference of differentiated target engagement compared to phenyl-substituted analogs whose activity profiles are quantitatively established against alternative kinases.

Kinase Inhibitor Selectivity RIPK1 Target Engagement Scaffold Selectivity

Molecular Weight and Physicochemical Differentiation of 866050-21-7 from Key Pyrazolo[1,5-a]pyrimidine PDE Inhibitor Analogs

Physicochemical properties, particularly molecular weight and lipophilicity, are critical determinants of compound permeability, solubility, and ultimately in vivo pharmacokinetic behavior. The target compound (MW: 249.31 g/mol) is significantly smaller than advanced pyrazolo[1,5-a]pyrimidine-based PDE10A inhibitors such as MT-3014 (CAS 1332727-40-8) [2], which incorporates bulkier substituents to achieve high PDE10A selectivity. Similarly, the PDE4 inhibitor 13c, another pyrazolo[1,5-a]pyrimidine derivative identified via AI-driven discovery, bears distinct substituents optimized for PDE4 binding [1]. The lower molecular weight of 866050-21-7, combined with a hydrophobic indenyl substituent, positions it at a differentiated point in chemical property space, making it more suitable as a fragment-like or early lead-like starting point for RIPK1 programs than fully elaborated PDE inhibitors, which are optimized for CNS penetration or other pharmacokinetic goals.

Physicochemical Properties Molecular Weight Drug-likeness Pharmacokinetics

Optimal Scientific and Industrial Application Scenarios for 5-(2,3-Dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine Driven by Quantitative Evidence


RIPK1-Focused Kinase Inhibitor Screening and SAR Expansion Campaigns

Based on patent disclosures linking indene-containing pyrazolo[1,5-a]pyrimidines to RIPK1 inhibition [1], this compound serves as a structurally authenticated starting point for RIPK1 inhibitor screening libraries. Its unique indenyl substituent provides a differentiated scaffold topology that is absent from commercially available PDE10A or CDK inhibitor chemotypes [2], enabling researchers to probe RIPK1-specific SAR without confounding off-target kinase activity.

Reference Standard for Pyrazolo[1,5-a]pyrimidine Patent Portfolio Analysis and Freedom-to-Operate Assessment

As a specific exemplified scaffold within the RIPK1 inhibitor patent landscape (WO2023138317A1) [1], procuring this compound enables intellectual property and medicinal chemistry teams to benchmark their proprietary analogs against a publicly disclosed reference structure, facilitating freedom-to-operate analyses and competitive intelligence assessments in the RIPK1 therapeutic space.

Physicochemical Property Benchmarking Against Advanced PDE Inhibitor Leads in Drug Discovery Programs

With a molecular weight of 249.31 g/mol, the compound occupies a more lead-like chemical space compared to advanced pyrazolo[1,5-a]pyrimidine PDE inhibitors such as MT-3014 (MW > 400) [3]. This makes it an ideal comparator for medicinal chemistry teams evaluating the impact of molecular size and lipophilicity on permeability, solubility, and metabolic stability in kinase inhibitor optimization cascades, particularly for programs targeting RIPK1-mediated inflammatory and neurodegenerative diseases.

Supply Chain Risk Mitigation Through Multi-Vendor Procurement of High-Purity Pyrazolo[1,5-a]pyrimidine Building Blocks

The compound is available at 95% purity from multiple independent commercial suppliers , unlike its closest analog (the 3-carbonitrile derivative) which is single-sourced at this specification. This multi-vendor availability supports reliable large-scale procurement for extended research programs and reduces the risk of supply chain disruption, a critical factor for academic screening centers and industrial medicinal chemistry laboratories.

Quote Request

Request a Quote for 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.